molecular formula C9H12 B7769561 1,2,3-Trimethylbenzene CAS No. 25551-13-7

1,2,3-Trimethylbenzene

Cat. No.: B7769561
CAS No.: 25551-13-7
M. Wt: 120.19 g/mol
InChI Key: FYGHSUNMUKGBRK-UHFFFAOYSA-N
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Description

1,2,3-trimethylbenzene is a trimethylbenzene carrying methyl groups at positions 1, 2 and 3. It has been found in Centaurium erythraea. It has a role as a neurotoxin and a plant metabolite.
This compound is a natural product found in Ferulago nodosa, Vitis vinifera, and other organisms with data available.

Mechanism of Action

Target of Action

1,2,3-Trimethylbenzene, also known as Hemimellitene or Hemellitol, is an organic compound classified as an aromatic hydrocarbon It is known to interact with various biological systems, including the nervous and respiratory systems .

Mode of Action

It is known that the atmospheric oxidation of trimethylbenzenes is mainly initiated by the OH radical, and the bicyclic peroxy radical (BPR) is a key intermediate during the oxidation

Biochemical Pathways

It is known that the compound plays a significant role in the production of tropospheric ozone and secondary organic aerosols (soa) . The detailed gas-phase chemical processes, including the degradation mechanism of trimethylbenzenes, can be described by MCMv3.1, the Master Chemical Mechanism version 3.1 .

Pharmacokinetics

It is known that humans are exposed to these isomers primarily through breathing air containing tmb vapors, although ingestion through food or drinking water is also possible .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the nervous and respiratory systems. Effects on the nervous system, including cognitive effects and decreased pain sensitivity, are the most widely observed effects in animals . Effects on other systems, including the respiratory and hematological systems, have also been observed in animals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. As a volatile hydrocarbon, it is primarily present in the air, and humans are exposed to it mainly through inhalation . The compound is also found in vehicle emissions, as the majority of the C9 fraction is used as a component of gasoline . Therefore, factors such as air quality and proximity to traffic can influence exposure levels.

Biochemical Analysis

Biochemical Properties

The main metabolic pathway of the 1,2,3-Trimethylbenzene is the hydroxylation of one of the methyl groups with subsequent oxidation to form dimethylbenzoic acid (DMBA) . After conjugation with glycine, this can be excreted in the form of dimethylhippuric acid (DMHA) in the urine as the main metabolite .

Cellular Effects

Effects on the nervous, respiratory, and hematological (i.e., blood) systems have been reported in humans exposed to this compound . These effects were observed following exposure to complex mixtures containing this compound isomers, thus making it difficult to determine the contribution of each isomer to the observed health effects .

Molecular Mechanism

It is known that the compound undergoes hydroxylation of one of the methyl groups, which is a common mechanism in the metabolism of aromatic hydrocarbons .

Temporal Effects in Laboratory Settings

It is known that the compound is volatile, and humans are exposed to these isomers primarily through breathing air containing this compound vapors .

Dosage Effects in Animal Models

In animal models, effects on the nervous system, including cognitive effects and decreased pain sensitivity, are the most widely observed effects . These effects have been observed in animals exposed to the individual isomers of this compound .

Metabolic Pathways

This compound is metabolized primarily through the hydroxylation of one of the methyl groups to form dimethylbenzoic acid (DMBA) . This is then conjugated with glycine to form dimethylhippuric acid (DMHA), which is excreted in the urine .

Properties

IUPAC Name

1,2,3-trimethylbenzene
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InChI

InChI=1S/C9H12/c1-7-5-4-6-8(2)9(7)3/h4-6H,1-3H3
Source PubChem
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InChI Key

FYGHSUNMUKGBRK-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C
Source PubChem
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Molecular Formula

C9H12
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DSSTOX Substance ID

DTXSID8047769
Record name 1,2,3-Trimethylbenzene
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Molecular Weight

120.19 g/mol
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Physical Description

Liquid, Clear, colorless liquid with a distinctive, aromatic odor.
Record name Benzene, trimethyl-
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Record name TRIMETHYLBENZENE, MIXED ISOMERS
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Boiling Point

329-349 °F
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Flash Point

44 to 53 °C (closed cup), 112-122 °F
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Density

0.86-0.89
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Vapor Pressure

varies
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CAS No.

526-73-8, 25551-13-7
Record name 1,2,3-Trimethylbenzene
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Melting Point

-77 - (-)14 °F
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Synthesis routes and methods

Procedure details

The process of claims 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11, 12, 13, 14, 15, 16, 17, 18 or 19 wherein said conversion is transalkylation of benzene and methylnaphthalene to form toluene and naphthalene or transalkylation of toluene and trimethylbenzene to form xylenes and said conversion conditions include a temperature of between about 650° F. and 1100° F., a pressure of between about 0 and about 1000 psig and a WHSV of between about 1 and about 20.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Trimethylbenzene
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Customer
Q & A

Q1: What is the molecular formula and weight of 1,2,3-trimethylbenzene?

A1: this compound has the molecular formula C9H12 and a molecular weight of 120.19 g/mol.

Q2: How can this compound and its isomers be identified spectroscopically?

A2: Spectroscopic techniques like Gas Chromatography-Mass Spectrometry (GC/MS) are effective for identifying and quantifying this compound and its isomers in various matrices, including cigarette smoke [], neem seed oil [], and environmental samples [, , , ]. Additionally, pulsed laser flash photolysis with infrared detection can differentiate the bonding modes of this compound and other arenes to metal carbonyls based on their carbonyl stretching frequencies [].

Q3: Is there a way to differentiate 2,3 and 2,6-dimethylbenzyl radicals generated from this compound?

A3: Yes, the visible vibronic bands of 2,3 and 2,6-dimethylbenzyl radicals, generated from this compound in corona discharge, have been successfully resolved and assigned using a combination of spectroscopic data from known precursors, this compound vibrational data, and ab initio calculations [].

Q4: How does the presence of methyl substituents affect the reactivity of this compound in catalytic reactions?

A4: Research shows that neighboring methyl groups in this compound have an accelerating effect on demethylation rates during catalytic hydrogenolysis. This is attributed to modified superdelocalizability in the z-direction for radical aromatic intermediates [].

Q5: Can this compound undergo isomerization reactions? What catalysts are effective for this process?

A5: Yes, this compound can isomerize to 1,2,4-trimethylbenzene in the presence of catalysts like HY zeolite [] and graphite-sulfuric acid [].

Q6: What are the major reaction pathways for this compound over HY zeolite, and what are their kinetic orders?

A6: Over HY zeolite, this compound undergoes isomerization (first-order kinetics) to form 1,2,4-trimethylbenzene and disproportionation (second-order kinetics) to produce xylene isomers and tetramethylbenzene isomers [].

Q7: Can polyiodo derivatives of this compound be synthesized? What is their significance?

A7: Yes, a complete set of diiodo and triiodo derivatives of this compound has been synthesized []. These polyiodo derivatives serve as valuable tools for characterizing polyalkylbenzenes and their derivatives.

Q8: What are the toxicological effects of this compound in rats following subchronic inhalation exposure?

A8: Subchronic inhalation exposure to this compound in rats has been shown to cause low systemic toxicity, with effects observed primarily in the liver and lungs at higher concentrations [].

Q9: How does this compound compare to its isomers, pseudocumene and mesitylene, in terms of neurotoxic effects in rats?

A9: Studies in rats indicate that hemimellitene exhibits more pronounced neurotoxic effects compared to pseudocumene and mesitylene, causing significant disturbances in motor function and pain sensitivity following acute and subchronic inhalation exposures [, , ].

Q10: Does exposure to low concentrations of this compound affect the behavior of rats?

A10: Yes, inhalation exposure of rats to this compound at concentrations close to the occupational exposure limit (25 ppm) can lead to long-lasting behavioral changes, including impaired learning and altered pain sensitivity [, ]. Interestingly, a nonlinear concentration-effect relationship has been observed, suggesting complex interactions with biological systems [].

Q11: Can exposure to this compound affect the response to psychostimulants like amphetamine in rats?

A11: Research suggests that exposure to this compound can increase the behavioral sensitivity to amphetamine in rats and enhance the development of behavioral sensitization upon repeated amphetamine treatment [].

Q12: Is this compound found in the environment? What are its potential sources?

A12: Yes, this compound has been detected in various environmental samples, including industrial wastewater [] and ambient air [, ]. Potential sources include industrial emissions, solvent usage, and vehicle emissions.

Q13: What is the role of this compound in ozone and secondary organic aerosol formation?

A13: this compound, along with other aromatic hydrocarbons, plays a significant role in the formation of both ozone and secondary organic aerosols (SOA) in the atmosphere [, ]. Its contribution to ozone formation potential increases during periods of high ozone pollution [].

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